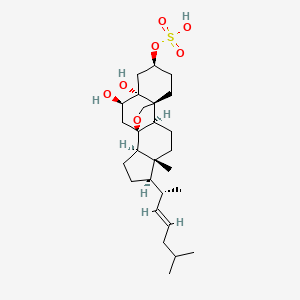

eurysterol B sulfonic acid

Description

Eurysterol B sulfonic acid (IUPAC name: 5α,6β-dihydroxy-8,19-epoxycholest-22E-en-3β-yl hydrogen sulfate) is a sulfated sterol derivative with the molecular formula C27H44O7S and a molecular weight of 512.28 g/mol . Classified under sterols (ST) with the notation ST 27:2;O4;S, it features a cholestane backbone modified with hydroxyl, epoxy, and sulfonic acid groups.

Properties

Molecular Formula |

C27H44O7S |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] hydrogen sulfate |

InChI |

InChI=1S/C27H44O7S/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32)/b7-5+/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+/m1/s1 |

InChI Key |

QPVBWEUWNJWRLD-XPVUCKRVSA-N |

Isomeric SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)O)CO4)O)O)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)O)CO4)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Sterols

Eburicol (Lanosta-8,24(28)-dien-3β-ol)

- Molecular Formula : C31H52O

- Molecular Weight : 440.40 g/mol

- Key Features: Lanostane skeleton with a double bond at C-8 and C-24(28); lacks sulfonic acid but has a hydroxyl group at C-3.

- Biological Role : Common in fungi; involved in membrane structure and ergosterol biosynthesis .

14α-Methylfecosterol (14α-Methyl-5α-ergosta-8,24(28)-dien-3β-ol)

- Molecular Formula : C29H48O

- Molecular Weight : 412.37 g/mol

- Key Features : Ergostane backbone with methyl substitution at C-14; hydroxyl group at C-3.

- Biological Role : Intermediate in phytosterol biosynthesis; less polar than eurysterol B sulfonic acid due to absence of sulfonic acid .

Structural Differentiation

| Feature | This compound | Eburicol | 14α-Methylfecosterol |

|---|---|---|---|

| Core Structure | Cholestane | Lanostane | Ergostane |

| Functional Groups | 2×OH, 1×epoxy, 1×SO3H | 1×OH | 1×OH |

| Molecular Weight | 512.28 | 440.40 | 412.37 |

| Sulfur Content | Present (SO3H) | Absent | Absent |

Comparison with Sulfonic Acid Derivatives

Trinitrobenzene Sulfonic Acid (TNBS)

- Molecular Formula : C6H3N3O9S

- Molecular Weight : 257.10 g/mol

- Key Features : Aromatic sulfonic acid with nitro groups; used experimentally to induce colitis in rodents via haptenization .

- Contrast : Unlike eurysterol, TNBS lacks a sterol backbone and acts as a pro-inflammatory agent, whereas eurysterol’s sterol structure may modulate inflammation through receptor interactions.

Camphor Sulfonic Acid

- Structure: Bicyclic monoterpene with sulfonic acid.

- Applications : Chiral resolving agent in synthesis; rigid structure limits membrane permeability compared to eurysterol’s flexible sterol backbone .

Perfluorohexane Sulfonic Acid (PFHxS)

Pharmacopeial Sulfonamides and Sulfonic Acids

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

- Molecular Formula: C6H7NO3S

- Molecular Weight : 173.19 g/mol

USP Rosuvastatin Related Compound B

Q & A

Q. How can researchers mitigate environmental risks when disposing of this compound waste?

- Methodological Answer : Follow EPA guidelines for sulfonic acid disposal (40 CFR Part 261): neutralize with calcium carbonate, adsorb onto activated charcoal, and incinerate at ≥850°C. Monitor effluent for persistent sulfonate residues using EPA Method 1633 (LC-MS/MS, LOQ = 1 ppt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.